2-Ethynyl-4-fluoro-1-nitrobenzene
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Overview
Description
2-Ethynyl-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzene, featuring an ethynyl group at the second position, a fluoro group at the fourth position, and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethynyl-4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and subsequent functional group transformations. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted by nucleophiles, such as phenoxide, to form corresponding ethers.
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenoxide, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Ethynyl-4-fluoro-1-aminobenzene.
Substitution: 2-Ethynyl-4-phenoxy-1-nitrobenzene.
Oxidation: 2-Ethynyl-4-fluorobenzoic acid.
Scientific Research Applications
2-Ethynyl-4-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluoro-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can participate in reactions that modify the compound’s structure and activity. The fluoro group enhances the compound’s stability and reactivity by influencing electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1-fluoro-4-nitrobenzene: Similar structure but with different substitution pattern.
4-Ethyl-1-fluoro-2-nitrobenzene: Contains an ethyl group instead of an ethynyl group.
1-Ethynyl-2,4-difluorobenzene: Contains an additional fluoro group
Uniqueness
2-Ethynyl-4-fluoro-1-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethynyl group provides opportunities for further functionalization, while the fluoro and nitro groups influence the compound’s reactivity and stability.
Properties
Molecular Formula |
C8H4FNO2 |
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Molecular Weight |
165.12 g/mol |
IUPAC Name |
2-ethynyl-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h1,3-5H |
InChI Key |
BKDGUUZBJLNTOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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